2-Phenylpyrazolo[1,5-C]quinazolin-5-amine
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Overview
Description
2-Phenylpyrazolo[1,5-C]quinazolin-5-amine is a heterocyclic compound that belongs to the class of pyrazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused with a quinazoline ring, with a phenyl group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpyrazolo[1,5-C]quinazolin-5-amine typically involves a multi-step process. One common method includes the reaction of substituted 1-(2-halophenyl)-3-alkylprop-2-yn-1-ones with hydrazine hydrochloride and amidine hydrochlorides under mild conditions. This reaction proceeds via a one-pot two-step process, resulting in the formation of pyrazoloquinazolines in good to excellent yields .
Industrial Production Methods: Industrial production of this compound may involve microwave-assisted synthesis, which offers advantages such as shorter reaction times, lower temperatures, and cleaner reactions with minimal by-products. This method involves the use of microwaves to accelerate the reaction between 2-hydrazinobenzoic acid hydrochloride and ethylbenzoylacetate, followed by condensation with appropriate α-cyanoketones .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylpyrazolo[1,5-C]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazolinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents can be introduced to modify its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride and various alkyl halides.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoloquinazolines, which can exhibit different biological activities depending on the nature of the substituents introduced .
Scientific Research Applications
2-Phenylpyrazolo[1,5-C]quinazolin-5-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: The compound exhibits promising anticancer, antiviral, and antimicrobial activities, making it a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 2-Phenylpyrazolo[1,5-C]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as tyrosine kinases and phosphodiesterases, which play crucial roles in cell signaling and regulation. By inhibiting these enzymes, the compound can modulate various biological processes, including cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
N-Substituted-5-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-2-amine: This compound exhibits similar biological activities and is used in the development of anti-HIV and antibacterial agents.
Phenylpyrazolo[1,5-A]pyridin-3-yl compounds: These compounds share a similar pyrazole structure and exhibit diverse biological activities.
Uniqueness: 2-Phenylpyrazolo[1,5-C]quinazolin-5-amine is unique due to its specific structure, which allows it to interact with a wide range of molecular targets.
Properties
Molecular Formula |
C16H12N4 |
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Molecular Weight |
260.29 g/mol |
IUPAC Name |
2-phenylpyrazolo[1,5-c]quinazolin-5-amine |
InChI |
InChI=1S/C16H12N4/c17-16-18-13-9-5-4-8-12(13)15-10-14(19-20(15)16)11-6-2-1-3-7-11/h1-10H,(H2,17,18) |
InChI Key |
WCINJLOQJHXJFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=C2)C4=CC=CC=C4N=C3N |
Origin of Product |
United States |
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